molecular formula C₁₈H₁₈ClFN₂O B1151946 (S)-Didemethyl Citalopram Hydrochloride

(S)-Didemethyl Citalopram Hydrochloride

Número de catálogo: B1151946
Peso molecular: 332.8
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Didemethyl Citalopram Hydrochloride, with the molecular formula C18H18ClFN2O and a molecular weight of 332.8, is an off-white to pale beige solid and is classified as a pharmaceutical impurity and metabolite standard . This compound is the S-enantiomer of didesmethylcitalopram, a key active metabolite of the antidepressant Escitalopram (the S-enantiomer of Citalopram) . As a selective serotonin reuptake inhibitor (SSRI), it contributes to the therapeutic profile of its parent drug and is a critical molecule for studying the pharmacokinetics and metabolic pathways of Escitalopram . Researchers utilize this compound primarily as a reference standard in forensic and clinical toxicology. It is indispensable for the accurate quantification of metabolite levels in biological samples, which is crucial for therapeutic drug monitoring (TDM), toxicological assessments, and investigations into post-mortem redistribution . Its application is particularly valuable in developing analytical methods, such as micellar liquid chromatography, for the simultaneous determination of Citalopram and its metabolites in complex matrices like plasma, urine, and tissue samples without extensive pre-treatment . While this compound is integral to pharmacological research, recent studies on human cardiomyocytes indicate that the cardiotoxic risk associated with Escitalopram is primarily linked to the parent drug itself rather than its demethylated metabolites . This highlights the importance of this metabolite for specific safety and mechanistic studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper storage conditions at 2-8°C under an inert atmosphere are recommended to maintain stability .

Propiedades

Fórmula molecular

C₁₈H₁₈ClFN₂O

Peso molecular

332.8

Sinónimos

(1S)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-_x000B_5-isobenzofurancarbonitrile Hydrochloride;  (+)-(S)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile Hydrochloride;  (S)-Didesmethylcitalopram Hydrochloride; 

Origen del producto

United States

Advanced Synthetic Methodologies and Chemical Derivatization

Enantioselective Synthesis of (S)-Didemethyl Citalopram (B1669093) Hydrochloride

The critical challenge in synthesizing (S)-Didemethyl Citalopram Hydrochloride lies in the precise control of the stereochemistry at its single chiral center. Researchers have explored various strategies, including chiral resolution of racemic mixtures and asymmetric synthesis, to achieve high enantiopurity.

Chiral Resolution Techniques for Enantiopure Intermediates

Chiral resolution remains a cornerstone in the production of single-enantiomer drugs. This approach involves the separation of a racemic mixture into its constituent enantiomers. For (S)-Didemethyl Citalopram, this is typically performed on a precursor, racemic didesmethylcitalopram.

A widely employed and effective method for resolving racemic didesmethylcitalopram is through the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. wipo.intgoogle.com

One of the most successful resolving agents for this purpose is (-)-di-p-toluoyltartaric acid (DPTTA). researchgate.net The process involves reacting racemic didesmethylcitalopram with DPTTA to form two diastereomeric salts: [(S)-didesmethylcitalopram]·[(-)-DPTTA] and [(R)-didesmethylcitalopram]·[(-)-DPTTA]. Due to differences in their crystal lattice energies and solvation, one diastereomer preferentially crystallizes from a suitable solvent system.

A key finding in optimizing this resolution is the critical role of solvent composition and temperature. For instance, the addition of a specific amount of water to the reaction mixture at a controlled temperature has been shown to be a crucial factor in achieving high diastereoselectivity and yield of the desired (S)-enantiomer salt. researchgate.net After separation, the pure diastereomeric salt is treated with a base to liberate the free (S)-didesmethylcitalopram.

Resolving AgentSubstrateKey Optimization ParametersOutcomeReference
(-)-Di-p-toluoyltartaric acid (DPTTA)Racemic didesmethylcitalopramAddition of a specific quantity of water at a controlled temperatureEfficient resolution to furnish (+)-didesmethylcitalopram ((S)-enantiomer) researchgate.net
(+)-O,O′-di-p-toluoyl-d-tartaric acid ((+)DTT)Racemic citalopramMultistage crystallizationEnrichment of the desired diastereomer in the liquid phase

Chromatographic techniques utilizing chiral stationary phases (CSPs) offer a powerful and direct method for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a prominent technique for resolving citalopram and its metabolites, including didesmethylcitalopram. researchgate.netdujps.com

Various polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. For instance, columns like Chiralcel OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate), have been successfully used. researchgate.net The separation is achieved through differential interactions between the enantiomers and the chiral selector of the stationary phase.

The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol), the presence of additives like triethylamine (B128534), and the column temperature, are critical parameters that are optimized to achieve baseline separation with good resolution factors (Rs). researchgate.netdujps.com While primarily used for analytical purposes to determine enantiomeric purity, preparative chiral chromatography can also be employed to isolate multigram quantities of the desired enantiomer for further use.

Chiral Stationary PhaseMobile Phase ExampleApplicationReference
Chiralcel OD-Hn-hexane/isopropanol/triethylamineSeparation of citalopram and citadiol enantiomers researchgate.net
Chiral CD-PHAmmonium (B1175870) acetate/ethanol/2-propanol/methylene (B1212753) dichlorideEnantiomeric separation of citalopram dujps.com
Chirobiotic VMethanol:ammonia (B1221849):acetic acidSeparation of citalopram and its demethylated metabolites enantiomers nih.gov

Asymmetric Catalysis Approaches to the Chirality Center

Asymmetric catalysis represents a more elegant and atom-economical approach to chiral synthesis, as it directly creates the desired enantiomer from a prochiral substrate, avoiding the need for resolution of a racemate. rsc.org While specific examples for the direct asymmetric synthesis of (S)-Didemethyl Citalopram are not extensively detailed in readily available literature, the principles of asymmetric synthesis of chiral amines are well-established and applicable.

These methods often involve the use of a chiral catalyst, which can be a transition metal complex with a chiral ligand or an organocatalyst. For the synthesis of a primary amine like didesmethylcitalopram, a key strategy would be the asymmetric reduction of a corresponding imine or the asymmetric addition of a nucleophile to an imine.

Recent advancements in organocatalysis, particularly the use of chiral primary amine catalysts derived from natural amino acids or Cinchona alkaloids, have shown great promise in a wide range of enantioselective transformations. rsc.orgnih.gov These catalysts can activate substrates through the formation of chiral iminium ions or enamines, directing the stereochemical outcome of the reaction. For example, chiral phosphoric acids derived from BINOL have been used to catalyze the asymmetric allylation of imines, a reaction that forms a chiral homoallylic amine. nih.gov

Stereoselective Conversion from Related Citalopram Analogues

Another synthetic route involves the stereoselective modification of a closely related chiral precursor. In the context of (S)-Didemethyl Citalopram, a plausible pathway is the stereoselective N-demethylation of (S)-desmethylcitalopram.

While the in vivo metabolism of citalopram involves the conversion of desmethylcitalopram (B1219260) to didesmethylcitalopram, primarily by the CYP2D6 enzyme, replicating this selectivity in a laboratory setting with chemical reagents can be challenging. nih.govnih.gov Research into stereospecific N-demethylation reactions is an active area. For instance, enzymatic methods or specifically designed chemical reagents that can differentiate between the N-methyl group and the rest of the molecule in a chiral environment would be required.

Total Synthesis Pathways

A total synthesis of this compound would ideally start from simple, achiral starting materials and introduce the chiral center in a controlled manner. A common strategy for the synthesis of the citalopram core involves the construction of the 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) backbone, followed by the introduction of the side chain.

A representative, though not fully detailed for the specific target, synthetic approach could involve the following key steps:

Formation of the Phthalide Ring: Starting from a suitably substituted phthalic anhydride (B1165640) or a related precursor to form the 5-cyanophthalide (B15270).

Grignard Reactions: Sequential Grignard reactions with 4-fluorophenylmagnesium bromide and a protected 3-aminopropyl magnesium halide to introduce the two key substituents at the C1 position of the phthalane ring.

Cyclization: Ring closure to form the dihydroisobenzofuran ring system.

Chiral Induction/Resolution: Introduction of the chiral center through an asymmetric reaction at an early stage or resolution of a racemic intermediate, such as didesmethylcitalopram, as described previously.

Final Salt Formation: Treatment of the enantiomerically pure (S)-didesmethylcitalopram free base with hydrochloric acid to yield the target hydrochloride salt. nih.gov

The synthesis of the key intermediate 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile has been a focus of many synthetic efforts for citalopram and its analogues. asianpubs.org The subsequent alkylation with a protected aminopropyl group and eventual deprotection and resolution or direct asymmetric synthesis would lead to the desired (S)-Didemethyl Citalopram.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis, a technique for planning chemical syntheses, reveals several key disconnections for (S)-Didemethyl Citalopram. The primary strategic bond cleavages are typically identified at the tertiary amine, the ether linkage of the dihydroisobenzofuran ring, and the bond connecting the side chain to the stereocenter.

A common retrosynthetic approach simplifies the molecule to key intermediates:

Disconnection of the primary amine: A primary disconnection involves the formation of the primary amine in the final steps. This points to a precursor molecule containing a suitable leaving group (e.g., a halide or tosylate) on the propyl side chain, which can be displaced by an ammonia equivalent or a protected amine synthon. An alternative is the reduction of a corresponding azide (B81097) or nitrile. A reported synthesis achieves this by using a protected amine, 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane, for alkylation.

Side-chain disconnection: A crucial disconnection breaks the bond between the C1 of the isobenzofuran (B1246724) ring and the aminopropyl side chain. This strategy leads to two main fragments: a suitable derivative of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile and a 3-carbon side chain synthon, such as a 3-(dimethylamino)propyl magnesium halide. googleapis.com

Dihydroisobenzofuran Ring Opening: Further disconnection of the heterocyclic ring, specifically the ether bond, leads to a key acyclic diol intermediate: 4-[4-(amino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. google.com This diol is a central precursor in many citalopram syntheses, which can be cyclized to form the dihydroisobenzofuran core. google.comgoogle.com

Core Fragmentation: The diol intermediate itself can be traced back to the commercially available 5-cyanophthalide. google.comresearchgate.net This starting material can be elaborated through sequential Grignard reactions to introduce the 4-fluorophenyl and the side-chain fragments. google.comresearchgate.net

This analysis allows for a convergent synthesis strategy, where key fragments are prepared separately and then combined. A new approach has been developed for the large-scale synthesis of the enantiomerically pure drug via the diastereomeric salt resolution of didesmethylcitalopram, highlighting its importance as a key intermediate. acs.org

Key Bond-Forming Reactions and Reaction Mechanism Investigations

The construction of (S)-Didemethyl Citalopram relies on several pivotal bond-forming reactions.

Grignard Reactions: The creation of the crucial quaternary carbon center is often achieved through Grignard reactions. A well-established method involves the sequential reaction of 5-cyanophthalide with two different Grignard reagents: 4-fluorophenylmagnesium bromide and a protected 3-aminopropyl magnesium halide. googleapis.comgoogle.com The initial Grignard reagent attacks the lactone carbonyl, and the second attacks the resulting intermediate. The mechanism involves nucleophilic addition to the carbonyl group. wikipedia.org

Intramolecular Cyclization: The formation of the dihydroisobenzofuran ring is a critical step. This is typically accomplished by the cyclization of the diol intermediate. google.com The reaction can be promoted by strong acids like sulfuric acid, which protonates both hydroxyl groups, allowing the tertiary alcohol to leave as water, followed by intramolecular attack by the primary alcohol. google.com Alternatively, the primary alcohol can be converted into a better leaving group, such as a mesylate or tosylate, which is then displaced by the tertiary alkoxide in a Williamson ether synthesis-type mechanism. acs.org

Demethylation Reactions: (S)-Didemethyl Citalopram can be synthesized from its parent compound, (S)-Citalopram (Escitalopram), through N-demethylation. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN), is a classic method for this transformation. wikipedia.orgresearchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the tertiary amine on BrCN to form a cyanoammonium bromide intermediate, which then fragments to yield the N,N-didesmethyl cyanamide (B42294) and two equivalents of methyl bromide. Subsequent hydrolysis removes the cyano group to yield the primary amine. A more modern and widely used alternative involves reagents like 1-chloroethyl chloroformate, which offers a high-yield route to N-demethylated metabolites. nih.gov

Table 1: Key Synthetic Reactions and Intermediates
ReactionStarting Material(s)Key Intermediate/ProductReagents/ConditionsPurpose
Double Grignard Addition5-Cyanophthalide, 4-Fluorophenylmagnesium bromide, 3-(Protected-amino)propyl magnesium halideDiol IntermediateTHFFormation of the core carbon skeleton and quaternary center. google.comresearchgate.net
Intramolecular CyclizationDiol IntermediateCitalopram coreH₂SO₄ or MsCl/Et₃NFormation of the dihydroisobenzofuran ring. google.comacs.org
N-DemethylationCitalopram / Escitalopram (B1671245)N,N-Didesmethylcitalopram1-Chloroethyl chloroformateRemoval of methyl groups from the amine. nih.gov
Diastereomeric Resolution(±)-Didesmethylcitalopram(S)-Didesmethylcitalopram (-)-DPTTA salt(-)-Di-p-toluoyl-D-tartaric acid (DPTTA), Acetonitrile/MethanolChiral separation to obtain the pure (S)-enantiomer. acs.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing impurities, which is essential for industrial-scale production.

Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts reaction outcomes. For instance, in Grignard reactions, anhydrous ethers like tetrahydrofuran (B95107) (THF) are standard. google.com Cyclization reactions using methanesulfonyl chloride are often performed at low temperatures (e.g., 5°C) in the presence of a base like triethylamine to control reactivity and prevent side reactions. googleapis.com

Reagent Stoichiometry: Careful control of the molar ratios of reactants is vital, especially for expensive reagents like Grignard precursors. google.com Using a slight excess of the Grignard reagent can ensure complete conversion of the starting material, but a large excess can lead to by-products.

Purification Strategies: Purity is paramount. The final product and key intermediates often require purification by crystallization or chromatography. The resolution of (±)-didesmethylcitalopram using (-)-di-p-toluoyl-D-tartaric acid involves repeated recrystallizations from a solvent system like acetonitrile/methanol to achieve high enantiomeric purity. acs.org Process development studies focus on identifying conditions that lead to crystalline intermediates, which are easier to purify than oils. google.com Research has shown that optimizing the chiral separation of citalopram and its demethylated metabolites can be achieved by carefully controlling parameters like mobile phase composition, pH, and temperature in chromatographic systems. nih.gov

Table 2: Example of Optimized Reaction Conditions
StepReactionSolvent(s)Key ReagentsTemperatureOutcome/YieldReference
1N-Demethylation of CitalopramDichloroethane1-Chloroethyl chloroformate (ACE-Cl)RefluxN-desmethylcitalopram (87% yield) nih.gov
2Diol CyclizationDichloromethaneMethanesulfonyl chloride, Triethylamine5°CCitalopram core (69% yield) googleapis.com
3Chiral ResolutionAcetonitrile / Methanol(-)-Di-p-toluoyl-D-tartaric acid0-5°CEnantiomerically pure (S)-didesmethylcitalopram salt acs.org
4Grignard FormylationTetrahydrofuran / Dimethylformamide1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane-MgBr20-25°CHigh yield conversion to aldehyde intermediate google.com

Derivatization and Functionalization for Research Purposes

(S)-Didemethyl Citalopram and its parent compound are frequently modified or derivatized to create tools for research, such as probes for studying protein-ligand interactions or for developing analytical methods.

Analytical Derivatization: The primary amine of didesmethylcitalopram is a convenient handle for derivatization. For enantioselective analysis by HPLC, it can be reacted with chiral derivatizing agents. This allows for the separation and quantification of the (S) and (R) enantiomers in biological samples. nih.gov

Structure-Activity Relationship (SAR) Studies: To probe the binding sites of the serotonin (B10506) transporter (SERT), numerous analogues of citalopram have been synthesized. acs.orgnih.gov Modifications are made at various positions, including the N-alkyl group and the dihydroisobenzofuran ring. acs.orgnih.gov For example, substituting the 5-cyano group with a 5-bromo or 5-iodo group resulted in analogues with high binding affinity for SERT. acs.org N-substituted analogues have also been created to investigate the tolerance for steric bulk at the binding site. nih.gov These studies help in understanding the molecular determinants for binding affinity and selectivity. nih.govku.dkresearchgate.net

Table 3: Derivatization of Citalopram Analogues for Research
Parent CompoundModification/DerivatizationPurposeResearch FindingReference(s)
(±)-CitalopramSubstitution at 4- and 5-positions (e.g., 5-Br, 5-I)Explore Structure-Activity Relationships (SAR) at SERTModifications were well tolerated, with the 5-Br and 5-I analogues showing high SERT binding affinity. acs.orgnih.gov
(±)-CitalopramN-demethylation followed by N-alkylation/arylationExplore SAR at the SERT S1 vs S2 binding sitesInvestigated the effect of steric bulk at the nitrogen on SERT binding. nih.gov
(±)-DidesmethylcitalopramReaction with chiral derivatizing agentsEnantioselective analytical quantificationEnables separation of (S) and (R) enantiomers in biological matrices for pharmacokinetic studies. nih.govnih.gov
(±)-CitalopramSynthesis of dimeric ligandsProbe for SERT binding sitesDimeric compounds showed significant affinity for the SERT S1 site. nih.govku.dk

Investigation of Process-Related Impurities and By-product Formation Mechanisms

The synthesis of any pharmaceutical compound is accompanied by the formation of impurities. Identifying these impurities and understanding their formation is a critical aspect of process chemistry and quality control.

Several process-related impurities have been identified during the synthesis of citalopram and its derivatives. daicelpharmastandards.com These can arise from starting materials, intermediates, or side reactions during the synthesis. daicelpharmastandards.com

Citalopram N-oxide: This impurity can form via oxidation of the tertiary amine of citalopram, particularly under photolytic conditions. The mechanism involves the addition of an oxygen atom to the nitrogen of the dimethylamino group. scielo.br

Citalopram Carboxamide: The nitrile group of citalopram can be hydrolyzed to a primary amide, forming the citalopram carboxamide impurity. This can occur under hydrolytic (acidic or basic) conditions. scielo.brfda.gov

Citalopram Lactone: This impurity, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile, can be formed by the oxidation of the C3 methylene group of the dihydroisobenzofuran ring, for instance, by using Jones reagent. google.com

Dimeric Impurities: Dimeric by-products can form under certain conditions. For example, during the cyclization of the diol intermediate, intermolecular etherification can compete with the desired intramolecular reaction, leading to the formation of dimeric species. acs.org

Impurities from Reagents: Impurities can also arise from side reactions with reagents. For example, the use of formaldehyde (B43269) in methylation steps can lead to the formation of N-chloromethyl intermediates if a chlorine source is present. nih.gov

Investigations into impurity formation have led to process improvements that enhance the purity and yield of the final active pharmaceutical ingredient. acs.orgacs.orgfigshare.comresearchgate.netresearchgate.net

Table 4: Common Process-Related Impurities and Their Formation
Impurity NameStructureProposed Formation MechanismReference(s)
Citalopram N-OxideCitalopram with N-O bond at the dimethylamino groupOxidation of the tertiary amine, e.g., via photolysis or oxidizing agents like m-CPBA. scielo.brgoogle.com
Citalopram Carboxamide-CN group is converted to -C(=O)NH₂Hydrolysis of the nitrile group under acidic or basic conditions. scielo.brresearchgate.net
Citalopram LactoneC=O group at C3 of the dihydroisobenzofuran ringOxidation of the C3-methylene group of the dihydroisobenzofuran ring. google.com
Dimeric Ether ImpurityTwo citalopram-like units linked by an ether bondIntermolecular reaction during the cyclization of the diol intermediate. acs.org
1-[3-(Methylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (Desmethylcitalopram)Single methyl group on the side-chain nitrogenIncomplete methylation during the final step or demethylation side reaction. researchgate.net

In Vitro Biotransformation and Metabolic Pathway Elucidation

Enzymatic N-Demethylation of Citalopram (B1669093) to (S)-Didemethyl Citalopram

The formation of (S)-Didemethyl Citalopram (S-DDCT) is the second of two successive N-demethylation reactions. The initial step involves the conversion of the parent drug, (S)-Citalopram, to its primary metabolite, (S)-Desmethylcitalopram (S-DCT). This reaction is catalyzed by several cytochrome P450 enzymes, including CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6. researchgate.netnih.gov The subsequent focus of this section is the second demethylation step: the enzymatic conversion of S-DCT to S-DDCT.

Quantitative Enzyme Kinetic Studies in Microsomal Systems

Quantitative analyses of the enzymatic conversion of S-Desmethylcitalopram (S-DCT) to S-Didemethyl Citalopram (S-DDCT) have been performed in vitro to characterize the kinetics of this specific metabolic step. As this reaction is catalyzed exclusively by CYP2D6, kinetic parameters reflect the activity of this particular isozyme. researchgate.net

While specific Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity) values for the S-DCT to S-DDCT conversion in human liver microsomes are not extensively detailed in readily available literature, the high dependence on a single enzyme, CYP2D6, is a critical finding. researchgate.netnih.gov For context, kinetic studies for the first demethylation step (S-Citalopram to S-DCT) show contributions from multiple enzymes with varying affinities.

Table 1: Enzyme Kinetics of the First N-Demethylation of (S)-Citalopram

Note: Data represents the kinetics for the conversion of S-Citalopram to S-Desmethylcitalopram, the precursor to S-Didemethyl Citalopram. Source: researchgate.net

The exclusive role of CYP2D6 in the formation of S-DDCT suggests that individuals with reduced or absent CYP2D6 activity ("poor metabolizers") would exhibit significantly lower or negligible formation of this metabolite. nih.gov

Role of Other Hepatic and Extrahepatic Enzyme Systems

While the cytochrome P450 system, specifically CYP2D6, is the primary driver for S-DDCT formation, there is some evidence suggesting the potential involvement of other enzyme systems. researchgate.net In vitro studies in human liver microsomes have shown that the formation of S-DDCT from S-DCT is not completely inhibited by quinidine, a potent CYP2D6 inhibitor, indicating that a non-CYP pathway may also contribute to this metabolic step. researchgate.net

Furthermore, monoamine oxidases (MAO), specifically MAO-A and MAO-B, have been identified as being involved in the biotransformation of citalopram and its demethylated metabolites, including didemethylcitalopram (B1207907). clinpgx.org This pathway does not produce S-DDCT but rather metabolizes it further, representing an alternative route of biotransformation. This MAO-catalyzed reaction is particularly relevant in extrahepatic tissues like the brain, where CYP450 activity is lower. nih.gov

Further Metabolic Fate of (S)-Didemethyl Citalopram (In Vitro)

Once formed, (S)-Didemethyl Citalopram can undergo further biotransformation through various pathways. These subsequent metabolic steps are crucial for its eventual elimination from the body.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolism typically involves the conjugation of a molecule with an endogenous substance, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to increase its water solubility and facilitate excretion. drughunter.comupol.cz Detailed in vitro studies specifically documenting the glucuronidation or sulfation of (S)-Didemethyl Citalopram are not extensively reported in the scientific literature. While these pathways are common for many drug metabolites containing suitable functional groups, the specific UGT (UDP-glucuronosyltransferase) or SULT (sulfotransferase) enzymes involved in conjugating S-DDCT, and the extent of this metabolism, remain to be fully characterized.

Oxidative Biotransformation Pathways

Beyond the primary CYP-mediated demethylations, citalopram and its metabolites can undergo further oxidative metabolism. A significant alternative pathway involves deamination, catalyzed by monoamine oxidases (MAO-A and MAO-B), followed by oxidation via aldehyde oxidase. drugbank.comclinpgx.org This pathway can act on citalopram, desmethylcitalopram (B1219260), and didemethylcitalopram, leading to the formation of the Citalopram Propionic Acid derivative (CIT-PROP). clinpgx.org

In vitro studies using human liver fractions have confirmed that the formation of CIT-PROP from didemethylcitalopram is dependent on MAO activity. clinpgx.org The use of specific inhibitors for MAO-A (clorgyline) and MAO-B (selegiline) significantly reduced the formation of the propionic acid metabolite. clinpgx.org This MAO-catalyzed pathway is an important route for the biotransformation of didemethylcitalopram, particularly in tissues like the brain and blood platelets where MAO is highly expressed. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

In Vitro Metabolic Stability and Clearance Determination

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro models are essential tools for predicting the in vivo clearance and metabolic fate of new chemical entities. For (S)-Didemethyl Citalopram, the secondary metabolite of Escitalopram (B1671245), its formation and subsequent stability are primarily evaluated using subcellular fractions and isolated cell systems that contain the necessary enzymatic machinery for biotransformation. springernature.comwuxiapptec.com

Assessment in Isolated Hepatocytes and Liver Microsomes

The evaluation of metabolic stability in isolated liver preparations, such as hepatocytes and microsomes, provides key insights into a compound's intrinsic clearance. springernature.combioduro.com Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are central to the metabolism of many drugs. wuxiapptec.com Hepatocytes, as intact liver cells, contain the full complement of both Phase I (e.g., CYP enzymes) and Phase II (conjugating) enzymes. wuxiapptec.combioduro.com

(S)-Didemethyl Citalopram, also known as S-didesmethylcitalopram (S-DDCT), is formed from its precursor, S-desmethylcitalopram (S-DCT), through a second N-demethylation reaction. researchgate.netclinpgx.org Studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have conclusively identified CYP2D6 as the exclusive or primary enzyme mediating this specific metabolic step. researchgate.netclinpgx.orgnih.govsemanticscholar.org In these in vitro systems, the formation of S-DDCT from S-DCT was observed to be catalyzed solely by CYP2D6. clinpgx.orgsemanticscholar.org Further experiments using quinidine, a potent CYP2D6 inhibitor, showed significant but incomplete inhibition of S-DDCT formation in liver microsomes, suggesting the potential participation of a minor, non-CYP pathway in this biotransformation. researchgate.netclinpgx.orgsemanticscholar.org

The initial N-demethylation of the parent compound, escitalopram (S-citalopram), to S-DCT is a more complex process involving multiple isoforms. In human liver microsomes, CYP2C19, CYP2D6, and CYP3A4 all contribute to the formation of S-DCT. researchgate.netclinpgx.org After accounting for their relative abundance in the liver, the contributions to the net intrinsic clearance for S-DCT formation were estimated to be 37% for CYP2C19, 28% for CYP2D6, and 35% for CYP3A4. researchgate.netclinpgx.orgsemanticscholar.org This multi-enzyme pathway for the first demethylation step contrasts with the more specific, CYP2D6-mediated pathway for the second demethylation to form (S)-Didemethyl Citalopram. clinpgx.orgnih.govpharmgkb.org

Table 1: Cytochrome P450 Isoforms Involved in the Metabolic Pathway of S-Citalopram to (S)-Didemethyl Citalopram in Human Liver Microsomes
Metabolic StepPrecursorMetabolitePrimary Mediating CYP IsoformsRelative Contribution to Clearance
First N-demethylationS-Citalopram (Escitalopram)S-Desmethylcitalopram (S-DCT)CYP2C19, CYP2D6, CYP3A4CYP2C19 (37%), CYP3A4 (35%), CYP2D6 (28%) researchgate.netclinpgx.org
Second N-demethylationS-Desmethylcitalopram (S-DCT)(S)-Didemethyl Citalopram (S-DDCT)CYP2D6Exclusively or primarily mediated by CYP2D6 clinpgx.orgnih.govpharmgkb.org

Comparative In Vitro Metabolism Across Species Models

Significant species differences exist in the metabolic pathways of citalopram and its metabolites. nih.gov Pharmacokinetic studies have shown a markedly higher formation of didesmethylcitalopram (DDCIT) in dogs compared to humans. nih.gov In vitro studies using liver microsomes from a Beagle dog have provided a basis for these observations.

In Beagle dog liver microsomes, the biotransformation of both citalopram (CIT) to desmethylcitalopram (DCIT) and DCIT to DDCIT is predominantly mediated by the CYP2D6-analog, CYP2D15. nih.govagriculturejournals.cz This contrasts with human metabolism where multiple enzymes are significantly involved in the first demethylation step. nih.gov The kinetic parameters for the formation of S-DDCIT in dog liver microsomes reveal a very high-affinity enzyme system. nih.govagriculturejournals.cz The Michaelis-Menten constant (Km) for this reaction was determined to be extremely low (0.3 µM), with a high intrinsic clearance (IC1) value of 52 µl/(min × mg of protein). nih.gov

This high biotransformation capacity in the dog model is significantly different from what is observed with human liver microsomes. nih.gov Previous kinetic studies in human systems did not identify CYP450 isozymes with such high affinity and clearance for citalopram N-demethylation; reported Km values were substantially higher (≥ 17.3 μM) and intrinsic clearance values were lower. nih.gov These in vitro findings help explain the in vivo observation that plasma concentrations of the DDCIT metabolite are considerably lower in humans than in dogs following citalopram administration. nih.govagriculturejournals.cz

Table 2: Comparative Kinetic Parameters for S-Didesmethylcitalopram (S-DDCIT) Formation in Liver Microsomes
ParameterBeagle Dog MicrosomesHuman Microsomes
Primary EnzymeCYP2D15 (CYP2D6 analog) nih.govCYP2D6 clinpgx.orgnih.gov
Affinity (Km1)0.3 µM nih.govData not directly comparable, but generally lower affinity (higher Km) reported for citalopram demethylation nih.gov
Intrinsic Clearance (IC1)52 µl/(min × mg protein) nih.govSignificantly lower than in dogs nih.gov

Stereoselectivity in Biotransformation Processes

The metabolism of citalopram, which is administered as a racemic mixture of R- and S-enantiomers, is highly stereoselective. nih.gov The pharmacologically active S-enantiomer is the primary contributor to the therapeutic effect. nih.govnih.gov This stereoselectivity is evident in the biotransformation steps leading to the formation of (S)-Didemethyl Citalopram.

In vitro studies using human liver microsomes have demonstrated that the enzymes involved in the first demethylation step (from citalopram to desmethylcitalopram) all preferentially convert the biologically active S-enantiomer. nih.govsemanticscholar.orgcapes.gov.br CYP2C19, in particular, is the main enzyme contributing to the metabolism of S-citalopram. nih.gov This leads to higher plasma concentrations of S-citalopram in individuals who are poor metabolizers for the CYP2C19 enzyme. nih.gov

The second demethylation step, the conversion of S-desmethylcitalopram (S-DCT) to S-didesmethylcitalopram (S-DDCT), is mediated by CYP2D6. nih.govnih.gov This step is also stereoselective. Research on the metabolism of citalopram enantiomers in phenotyped human subjects indicated that both enantiomers of DCT are N-demethylated by CYP2D6. nih.gov

In Beagle dog liver microsomes, the kinetics for the formation of R- and S-DDCIT from their respective DCIT precursors were studied separately. nih.gov While both reactions were catalyzed by a high-affinity enzyme (CYP2D15), differences in the kinetic constants were observed, indicating stereoselectivity in the process. The intrinsic clearance for the formation of S-DDCIT was higher than that for R-DDCIT (52 vs. 32 µl/(min × mg of protein)), suggesting a preferential, more efficient conversion of the S-enantiomer of desmethylcitalopram in this species. nih.gov

Advanced Analytical Characterization and Quantification Methods

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

High-resolution chromatographic techniques are fundamental in distinguishing (S)-Didemethyl Citalopram (B1669093) from its related compounds and enantiomer, ensuring accurate purity assessment.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The stereospecific analysis of (S)-Didemethyl Citalopram is critical due to the potential for different pharmacological activities between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the enantiomers of didemethylcitalopram (B1207907).

A notable method employs a chirobiotic V column for the successful separation of the enantiomers of citalopram and its N-demethylated metabolites, including didemethylcitalopram. nih.gov This approach allows for the accurate quantification of each enantiomer, which is essential for detailed pharmacokinetic and drug interaction studies. nih.gov In such methodologies, after liquid-liquid extraction from a biological matrix like plasma, the sample is subjected to chiral chromatography. The limit of quantification for each enantiomer of didemethylcitalopram has been reported to be 7.5 ng/ml. nih.gov

For the simultaneous determination of related substances and the distomer of escitalopram (B1671245), polysaccharide-type chiral columns, such as those based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have been effectively utilized in reversed-phase mode. mdpi.com

Table 1: Chiral HPLC Method Parameters for Didemethylcitalopram Enantiomers

Parameter Value Reference
Column Chirobiotic V nih.gov
Limit of Quantification 7.5 ng/ml for each enantiomer nih.gov
Intra-day Coefficient of Variation 5.6% to 12.4% nih.gov
Inter-day Coefficient of Variation 5.6% to 12.4% nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of (S)-Didemethyl Citalopram. UHPLC systems, often coupled with tandem mass spectrometry (MS/MS), are capable of simultaneously quantifying citalopram and its metabolites in complex biological matrices.

For instance, a UHPLC-MS/MS method has been developed for the simultaneous quantification of escitalopram (S-citalopram) and its major metabolites, including (S)-didemethyl escitalopram (S-DDCT). These methods often utilize C18 columns for separation. A typical mobile phase might consist of a gradient mixture of an aqueous solution (e.g., containing formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile. The rapid analysis times, often under 5 minutes, make UHPLC a highly efficient technique for high-throughput analysis.

In one such validated method, the lower limit of quantification for (S)-didemethylcitalopram in human plasma was established at 0.5 ng/mL.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides a robust method for the determination of (S)-Didemethyl Citalopram, typically following a derivatization step to increase its volatility and thermal stability.

A common derivatization technique for demethylated amines like didemethylcitalopram is acylation, for example, with trifluoroacetic anhydride (B1165640). nih.gov This process enhances the chromatographic properties of the analyte for GC analysis. Following derivatization, the compound can be effectively separated and quantified.

Sensitive and specific GC-MS methods have been established for the determination of citalopram and its metabolites, including didesmethylcitalopram, in plasma. nih.gov These methods can achieve limits of quantification as low as 2 ng/ml for didesmethylcitalopram. nih.gov

Method Validation Parameters for Specificity, Sensitivity, and Reproducibility

The validation of analytical methods is paramount to ensure the reliability of the generated data. Key validation parameters for the quantification of (S)-Didemethyl Citalopram Hydrochloride are detailed below.

Specificity is demonstrated by the absence of interfering peaks from endogenous compounds or other metabolites at the retention time of the analyte. In chiral separations, specificity also refers to the ability to resolve the S-enantiomer from the R-enantiomer.

Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For the chiral HPLC analysis of didemethylcitalopram enantiomers, the LOQ has been reported as 7.5 ng/ml. nih.gov UHPLC-MS/MS methods have demonstrated even greater sensitivity, with LOQs for (S)-didemethylcitalopram as low as 0.5 ng/mL. GC-MS methods have reported an LOQ of 2 ng/ml for didesmethylcitalopram. nih.gov

Reproducibility is assessed by determining the precision of the method, expressed as the relative standard deviation (RSD). This is evaluated through intra-day (repeatability) and inter-day (intermediate precision) analyses. For the chiral HPLC method, intra-day and inter-day coefficients of variation for S- and R-didemethylcitalopram ranged from 5.6% to 12.4%. nih.gov

Table 2: Summary of Method Validation Parameters

Parameter Chiral HPLC UHPLC-MS/MS GC-MS Reference
LOQ 7.5 ng/ml (each enantiomer) 0.5 ng/mL 2 ng/ml nih.govnih.gov
Intra-day Precision (%RSD) 5.6 - 12.4% Not specified Not specified nih.gov
Inter-day Precision (%RSD) 5.6 - 12.4% Not specified Not specified nih.gov

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the unequivocal identification and precise quantification of this compound, offering high sensitivity and specificity.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly interfaced with liquid chromatography for the analysis of compounds like (S)-Didemethyl Citalopram.

Electrospray Ionization (ESI) is particularly well-suited for polar molecules and is frequently used in LC-MS/MS methods for the quantification of citalopram and its metabolites from biological fluids. nih.govnih.gov ESI typically generates protonated molecules [M+H]+ in positive ion mode, which are then subjected to tandem mass spectrometry (MS/MS). In MS/MS, the precursor ion is fragmented to produce characteristic product ions, which are monitored for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is an alternative ionization source that can be effective for the analysis of less polar compounds that may not ionize efficiently by ESI. LC-APCI-MS has been successfully applied to the identification and quantification of citalopram and its metabolites in various postmortem fluid and tissue specimens. dtic.mil

The choice between ESI and APCI often depends on the specific analyte, the matrix, and the desired sensitivity of the assay. For the routine quantification of (S)-Didemethyl Citalopram in biological matrices, ESI coupled with tandem mass spectrometry is a prevalent and highly effective technique. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural confirmation of (S)-Didemethyl Citalopram. In a typical LC-MS/MS experiment, the parent molecule is first ionized, often using electrospray ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺. This precursor ion, with a mass-to-charge ratio (m/z) corresponding to the free base (C₁₈H₁₇FN₂O, m/z 297.1), is then selected and subjected to collision-induced dissociation (CID). nih.gov This process generates a unique pattern of fragment ions that serves as a structural fingerprint.

The fragmentation pathway for (S)-Didemethyl Citalopram is analogous to its parent compound, Citalopram. researchgate.net Key fragmentation events include the neutral loss of water (H₂O) and the cleavage of the aminopropyl side chain. The resulting product ions are characteristic of the core structure of the molecule. This fragmentation data, acquired through multiple reaction monitoring (MRM), is crucial for selectively detecting and confirming the presence of the analyte in complex samples. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for (S)-Didemethyl Citalopram
Precursor Ion [M+H]⁺ (m/z)Proposed Fragment IonFragment Ion (m/z)Description of Neutral Loss
297.1[C₁₈H₁₅FN₂]⁺279.1Loss of H₂O
297.1[C₁₅H₁₀FN₂O]⁺253.1Cleavage of the propyl side chain
297.1[C₁₃H₉F]⁺184.1Fragment corresponding to the fluorophenyl group and adjacent structure

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (QToF) analyzers, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of the parent ion and its fragments with a high degree of confidence. researchgate.net For (S)-Didemethyl Citalopram (free base), the theoretical exact mass of the protonated molecule [C₁₈H₁₇FN₂O + H]⁺ is calculated with high precision. nih.gov

By comparing the experimentally measured mass to the theoretical mass, HRMS can confirm the elemental formula and differentiate the analyte from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The high mass accuracy, typically within a few parts per million (ppm), provides unambiguous identification. researchgate.net

Table 2: HRMS Data for (S)-Didemethyl Citalopram
ParameterValue
Molecular Formula (Free Base)C₁₈H₁₇FN₂O nih.gov
Theoretical Exact Mass [M]296.13249 Da nih.gov
Theoretical m/z [M+H]⁺297.13987
Hypothetical Measured m/z [M+H]⁺297.13961
Mass Error (ppm)-0.87

Quantitative Analysis using Isotope-Dilution Mass Spectrometry

Isotope-dilution mass spectrometry is the gold standard for accurate and precise quantification of analytes in biological matrices. This technique involves the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

For the quantification of (S)-Didemethyl Citalopram, a deuterated analog such as (S)-Didemethyl Citalopram-d6 Hydrochloride is used. lgcstandards.com This SIL internal standard is added to the sample at a known concentration before sample preparation. Since the analyte and the internal standard have nearly identical chemical and physical properties, they co-elute chromatographically and experience similar ionization efficiency and matrix effects. By measuring the ratio of the MS response of the analyte to that of the SIL internal standard, highly accurate and reproducible quantification can be achieved, effectively compensating for any sample loss during extraction or variations in instrument response. nih.gov

Spectroscopic Methods for Molecular Structure Elucidation and Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For (S)-Didemethyl Citalopram, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the two phenyl rings, the diastereotopic protons of the CH₂ group in the dihydroisobenzofuran ring, and the protons of the aminopropyl side chain. The signals for the aminopropyl group would differ significantly from the parent Citalopram due to the absence of the N-methyl groups. hmdb.ca

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their functional groups (e.g., nitrile, aromatic, aliphatic). nih.govdrugbank.com The chemical shifts would confirm the presence of the nitrile carbon (C≡N), the carbons of the fluorophenyl and isobenzofuran (B1246724) rings, and the aliphatic carbons of the side chain.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterization. nih.gov It provides a distinct signal for the fluorine atom on the phenyl ring. The chemical shift and coupling pattern of the ¹⁹F signal are highly sensitive to the molecular structure, making it an excellent tool for identity confirmation and for studying interactions. nih.gov

Table 3: Predicted Key Spectroscopic Features for (S)-Didemethyl Citalopram
TechniqueFunctional Group/AtomExpected Observation
¹H NMRAromatic ProtonsSignals in the range of ~7.0-8.0 ppm
¹H NMR-CH₂-O- ProtonsSignals for the dihydrofuran ring protons
¹H NMR-CH₂-NH₂ ProtonsSignals for the aminopropyl side chain protons
¹³C NMRNitrile Carbon (-C≡N)Signal in the range of ~115-125 ppm
¹³C NMRAromatic CarbonsSignals in the range of ~110-165 ppm
¹⁹F NMRAryl Fluoride (C-F)A single multiplet signal characteristic of the 4-fluorophenyl group
IRN-H Stretch (Primary Amine)Two bands in the range of ~3300-3500 cm⁻¹
IRC≡N Stretch (Nitrile)Sharp absorption around ~2220-2230 cm⁻¹
UV-VisAromatic SystemMaximum absorbance (λmax) around 239 nm tijer.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-Didemethyl Citalopram would display characteristic absorption bands confirming its key structural features. These include a sharp peak for the nitrile group (C≡N) stretch, bands corresponding to the C-H stretching of the aromatic and aliphatic parts of the molecule, a strong absorption for the ether (C-O-C) linkage, and characteristic stretches for the primary amine (N-H) group. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV spectrum of (S)-Didemethyl Citalopram is characterized by the absorption of its aromatic systems. This property is commonly exploited for detection in techniques like High-Performance Liquid Chromatography (HPLC), where a UV detector is set to the molecule's wavelength of maximum absorbance (λmax), which is typically around 239 nm for the citalopram structure. tijer.orgresearchgate.net

Capillary Electrophoresis for Enantioselective Separation

(S)-Didemethyl Citalopram is a chiral molecule. Capillary electrophoresis (CE) is a powerful and efficient technique for the enantioselective separation of chiral compounds. nih.gov To separate the (S)- and (R)-enantiomers of didemethylcitalopram, a chiral selector is added to the background electrolyte in the capillary. nih.govresearchgate.net

Sulfated β-cyclodextrin has been successfully employed as a chiral selector for this purpose. nih.govresearchgate.net The enantiomers form transient, diastereomeric complexes with the cyclodextrin, which have different mobilities under the applied electric field, leading to their separation. Baseline resolution of the enantiomers of didemethylcitalopram has been achieved in under 6 minutes using optimized CE conditions. nih.gov This method is noted for its speed, high resolution, and low consumption of reagents. nih.gov

Table 4: Reported Capillary Electrophoresis Conditions for Enantioseparation of Didesmethylcitalopram
ParameterConditionReference
Chiral Selector1% w/v β-cyclodextrin sulfate (B86663) and 0.05% w/v β-cyclodextrin nih.gov
Background Electrolyte35 mM phosphate (B84403) buffer nih.gov
pH2.5 nih.gov
Voltage-20 kV nih.gov
Temperature25 °C nih.gov
Separation Time< 6 minutes nih.gov

Advanced Sample Preparation Techniques for Complex Matrices

The accurate quantification of this compound in complex biological matrices, such as plasma, saliva, or tissue homogenates, is critically dependent on the efficacy of the sample preparation method. The primary goal is to isolate the analyte from interfering endogenous substances like proteins, lipids, and salts, which can suppress ionization in mass spectrometry or co-elute with the analyte in chromatography. Various techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT), are employed to achieve clean extracts and ensure the sensitivity and reliability of the analytical method. nih.govnih.gov

Liquid-Liquid Extraction (LLE) Method Optimization

Liquid-liquid extraction is a classic sample purification technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov Optimization of LLE methods for this compound and related metabolites involves several key parameters to maximize recovery and minimize matrix effects.

Detailed research findings indicate that the choice of organic solvent is paramount. Solvents such as n-hexane, often mixed with a modifier like iso-amyl alcohol or butanol, are frequently used. nih.govuj.edu.pl For instance, a method for escitalopram (the S-enantiomer of citalopram) in human plasma utilized n-hexane with iso-amyl alcohol. nih.gov The pH of the aqueous sample is another critical factor. Given that citalopram and its metabolites are basic compounds, adjusting the sample to a high pH (alkaline conditions) deprotonates the amine groups, increasing their lipophilicity and facilitating their extraction into the organic phase. nih.gov

A highly selective LLE procedure often incorporates a back-extraction step. After the initial extraction into an organic solvent at high pH, the analytes can be re-extracted into an acidic aqueous solution (e.g., 0.01 M HCl). nih.gov This process leaves many of the neutral and acidic interfering compounds behind in the organic phase, resulting in a cleaner final extract. One study developed an HPLC method for the enantiomers of demethyl- and didemethyl-citalopram in plasma and brain tissue using a specific LLE procedure that yielded recoveries between 81% and 88%. nih.gov Another comparative study isolating citalopram and its primary metabolite from saliva reported LLE recoveries of up to 97% for the parent compound but noted lower efficiency for the more polar metabolites compared to SPE. nih.gov

Table 1: Examples of Liquid-Liquid Extraction (LLE) Parameters for Citalopram and its Metabolites

Analyte(s)MatrixExtraction SolventpH ConditionsRecovery (%)Reference
EscitalopramHuman Plasman-Hexane / iso-amyl alcoholHigh pH extraction, low pH re-extractionAcceptable nih.gov
Demethyl-citalopram, Didemethyl-citalopramRat Plasma & BrainNot specifiedNot specified81 - 88% nih.gov
CitalopramHuman SalivaDichloromethaneNot specified92 - 97% nih.gov
Desmethylcitalopram (B1219260)Human SalivaDichloromethaneNot specified73 - 89% nih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction has become a preferred method for sample preparation due to its high efficiency, selectivity, and potential for automation. nih.govnih.gov The technique involves passing the liquid sample through a cartridge containing a solid sorbent. The analytes are retained on the sorbent while interferences are washed away, after which the analytes are eluted with a small volume of an appropriate solvent.

The choice of sorbent is the most critical parameter in developing an SPE protocol. For this compound and its parent compounds, various sorbent chemistries have been successfully applied:

Reversed-Phase Sorbents: C18 and C2 cartridges are commonly used. nih.govnih.gov One study found that Discovery C18 cartridges provided recoveries above 90% for both citalopram and desmethylcitalopram from saliva. nih.gov Another method for racemic citalopram and its metabolites in plasma utilized end-capped C2 columns, leveraging secondary silanol (B1196071) interactions to produce a very clean extract. nih.gov

Cation-Exchange Sorbents: Because citalopram and its metabolites contain a basic amine group, they are protonated at acidic or neutral pH, making them suitable for retention on strong cation-exchange sorbents. An extensive study evaluating ten different sorbent types for 13 antidepressants and their metabolites, including desmethylcitalopram and didesmethylcitalopram, concluded that a strong cation exchanger provided the best results, with recoveries ranging from 70% to 109%. nih.gov

The optimization of an SPE protocol also involves careful selection of washing and elution solvents. A typical protocol involves conditioning the sorbent, loading the pre-treated sample, washing the cartridge to remove interferences (e.g., with an aqueous buffer), and finally eluting the analytes with an organic solvent, often containing a modifier like ammonia (B1221849) or formic acid to neutralize the analyte and facilitate its release from the sorbent. nih.govnih.gov

Table 2: Solid-Phase Extraction (SPE) Protocols for Citalopram Metabolites

Analyte(s)MatrixSorbent TypeKey FindingsRecovery (%)Reference
Citalopram, DesmethylcitalopramHuman SalivaDiscovery C18More effective than LLE for the metabolite.> 90% nih.gov
Citalopram, Desmethylcitalopram, DidesmethylcitalopramPlasmaEnd-capped C2Utilized secondary silanol interactions for clean extract.Not specified nih.gov
Desmethylcitalopram, DidesmethylcitalopramPlasmaStrong Cation ExchangerFound to be the best among 10 sorbents tested.70 - 109% nih.gov

Protein Precipitation Strategies

Protein precipitation is the simplest and fastest method for sample preparation, often used for high-throughput screening. The principle involves adding a precipitating agent to the biological sample (e.g., plasma or serum) to denature and precipitate the abundant proteins. The sample is then centrifuged, and the supernatant containing the analyte is collected for analysis. researchgate.netnih.gov

The most common precipitating agents are organic solvents. Acetonitrile is widely used because it effectively precipitates proteins while keeping most drug compounds, including citalopram and its metabolites, in the solution. researchgate.net One validated LC-MS/MS method for quantifying citalopram enantiomers in human plasma used a simple protein precipitation step with acetonitrile. researchgate.net

While fast, a major drawback of protein precipitation is that it is less clean than LLE or SPE. Endogenous substances like phospholipids (B1166683) may remain in the supernatant, leading to significant matrix effects in LC-MS/MS analysis. To overcome these limitations, alternative strategies have been explored. One such method involves precipitation with metal hydroxides, such as zinc hydroxide (B78521) formed in situ by adding zinc sulfate and sodium hydroxide. nih.gov This approach can offer efficient protein removal while being fully compatible with reversed-phase chromatography, as it avoids the high concentration of organic solvent in the final extract. nih.gov

Table 3: Comparison of Protein Precipitation (PPT) Strategies

Precipitating AgentMechanismAdvantagesDisadvantagesReference
AcetonitrileOrganic solvent alters polarity, causing protein denaturation and aggregation.Fast, simple, inexpensive.Less clean extract, potential for matrix effects (ion suppression/enhancement). researchgate.net
Zinc HydroxideMetal hydroxide co-precipitates with proteins.Clean extract, compatible with reversed-phase LC, avoids high organic solvent concentration.Requires careful pH control and optimization. nih.gov

In Vitro Pharmacological Investigations and Mechanistic Studies

Neurotransmitter Transporter Binding Affinity Studies (In Vitro)

Binding affinity studies are conducted to measure the strength of the interaction between a compound and its molecular target. For (S)-Didemethyl Citalopram (B1669093) Hydrochloride, these studies focus on the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters, which are the primary targets for many antidepressant medications.

(S)-Didemethyl Citalopram Hydrochloride is known to function as a selective serotonin reuptake inhibitor (SSRI), indicating that it binds to the serotonin transporter (SERT). researchgate.netwikipedia.org The S-enantiomers of citalopram and its metabolites are considered the most potent inhibitors of serotonin reuptake. nih.gov In vitro studies have shown that the effects of citalopram and its N-demethylated metabolites are primarily due to the S-enantiomers. clinpgx.org

The parent compound, escitalopram (B1671245), is highly selective for SERT over the norepinephrine transporter (NET). nih.gov It is expected that this compound would retain this selectivity, exhibiting significantly lower affinity for NET compared to SERT. Studies on the primary metabolite, desmethylcitalopram (B1219260), have shown a much lower affinity for NET. nih.gov

Similar to its interaction with NET, this compound is anticipated to have a very low binding affinity for the dopamine transporter (DAT). Escitalopram and its metabolites have demonstrated negligible affinity for DAT. fda.gov

Radioligand displacement assays are a common in vitro method used to determine the binding affinity of a test compound for a specific receptor or transporter. In these assays, a radioactively labeled ligand with known high affinity for the target is used. The ability of the unlabeled test compound, in this case this compound, to displace the radioligand from the transporter is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated. These assays are typically performed using recombinant cell lines that express the human serotonin, norepinephrine, or dopamine transporters.

While this methodology is standard for characterizing the binding profile of new compounds, specific data from radioligand displacement assays for this compound are not currently available in the reviewed literature.

Table 1: Neurotransmitter Transporter Binding Affinity of this compound

Compound Transporter Binding Affinity (Ki)
This compound SERT Data not available
This compound NET Data not available

Functional Assays for Neurotransmitter Reuptake Inhibition (In Vitro)

Functional assays are essential to determine whether a compound that binds to a transporter also affects its function, in this case, the reuptake of neurotransmitters.

These assays directly measure the ability of a compound to block the reuptake of serotonin into cells. Typically, cultured cells that endogenously or recombinantly express the serotonin transporter are used. The cells are incubated with a radioactive or fluorescently labeled serotonin analog and different concentrations of the test compound. The amount of serotonin taken up by the cells is then quantified to determine the inhibitory potency of the compound, usually expressed as an IC50 value (the concentration of the inhibitor that reduces serotonin uptake by 50%).

In vitro studies have indicated that (S)-didesmethylcitalopram (S-DDCT) is a less potent inhibitor of serotonin reuptake compared to its parent compound, escitalopram. One report states that escitalopram is at least 27 times more potent than S-DDCT in inhibiting serotonin reuptake. fda.gov However, a specific IC50 value for this compound from cellular serotonin uptake inhibition assays is not available in the reviewed scientific literature.

Table 2: Functional Inhibition of Serotonin Reuptake by this compound

Compound Assay Potency (IC50)

Synaptosomal Reuptake Studies

(S)-Didemethyl Citalopram, also known as (S)-didesmethylcitalopram or S-DDCT, is recognized as an active metabolite of citalopram. wikipedia.org Like its precursors, it functions as a selective serotonin reuptake inhibitor (SSRI). wikipedia.org However, the metabolites of citalopram are generally understood to possess less potent pharmacological activity compared to the parent drug. drugbank.com

While specific IC50 values for this compound from synaptosomal reuptake assays are not widely reported in publicly available literature, the activity of its direct precursor, (S)-desmethylcitalopram, provides some insight. In vitro studies have shown that (S)-desmethylcitalopram is 6.6 times more potent at inhibiting serotonin uptake than its corresponding (R)-enantiomer. nih.gov This pronounced stereoselectivity is a hallmark of the citalopram family and suggests that (S)-Didemethyl Citalopram would similarly be the more active enantiomer.

It has been noted that desmethylcitalopram has a similar affinity for the human serotonin transporter as citalopram. nih.gov However, detailed competition binding studies for didesmethylcitalopram are less common. One study on citalopram derivatives identified a "di-methyl citalopram" analogue with an IC50 of 6.4 µM for the primary (S1) binding site on the serotonin transporter. wikipedia.org

Table 1: Comparative Potency of Citalopram and its Metabolites at the Serotonin Transporter

CompoundEnantiomerPotency at Serotonin Transporter (SERT)
Citalopram(S)-enantiomer (Escitalopram)High
Desmethylcitalopram(S)-enantiomer6.6-fold more potent than (R)-enantiomer nih.gov
Didemethyl Citalopram (S)-enantiomer Acknowledged as active, but specific IC50 values are not consistently reported in literature.

This table is generated based on available data and highlights the lack of specific reported values for this compound.

Receptor Selectivity Profiling (In Vitro)

A key characteristic of the citalopram family of compounds is their high selectivity for the serotonin transporter over other neurotransmitter transporters and receptors.

Evaluation of Off-Target Receptor Binding (e.g., Muscarinic, Histaminic, Adrenergic)

Citalopram exhibits minimal affinity for muscarinic, histaminic, or GABAergic receptors. utah.edu This low affinity for off-target receptors is a general characteristic of selective serotonin reuptake inhibitors when compared to older tricyclic antidepressants. acs.org It is presumed that the metabolites of citalopram, including (S)-Didemethyl Citalopram, retain this favorable selectivity profile, though specific binding affinity data (Ki values) for this compound at these receptors are not detailed in the available scientific literature.

Table 2: Off-Target Receptor Binding Profile

ReceptorThis compound Binding Affinity (Ki)
Muscarinic ReceptorsNot Reported (Presumed Low)
Histaminic ReceptorsNot Reported (Presumed Low)
Adrenergic ReceptorsNot Reported (Presumed Low)

This table reflects the absence of specific binding data for this compound in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for In Vitro Activity

Structure-activity relationship (SAR) studies on citalopram and its analogues have provided insights into the chemical moieties responsible for its pharmacological activity. nih.gov The N-demethylation of citalopram to desmethylcitalopram and subsequently to didemethylcitalopram (B1207907) represents a key metabolic transformation. Generally, the progressive removal of the methyl groups from the tertiary amine is associated with a decrease in potency at the serotonin transporter.

A study investigating citalopram derivatives for their selectivity towards the allosteric (S2) binding site on the serotonin transporter identified a "di-methyl citalopram" compound. nih.govwikipedia.org This analogue displayed an approximate 2-fold selectivity for the allosteric site over the primary (S1) binding site. nih.govwikipedia.org This finding suggests that modifications to the amine side chain can influence the interaction with different domains of the serotonin transporter. However, it is important to note that this was an analogue and not the metabolite itself.

Stereochemical Influences on In Vitro Pharmacological Activity

Chirality plays a crucial role in the pharmacology of citalopram and its metabolites. nih.gov The antidepressant effects are primarily attributed to the (S)-enantiomers.

Comparative Analysis of (S)- and (R)-Enantiomer Activities

Interestingly, a study on the inhibitory effects of citalopram metabolites on cytochrome P450 enzymes found that (R)- and (S)-didesmethylcitalopram are moderate inhibitors of CYP2C19, with mean IC50 values of 18.7 µM and 12.1 µM, respectively. researchgate.net This indicates a degree of stereoselectivity in their interaction with metabolic enzymes.

Impurity Profiling and Stability Studies in Pharmaceutical Research

Identification of (S)-Didemethyl Citalopram (B1669093) Hydrochloride as a Pharmaceutical Impurity

(S)-Didemethyl Citalopram, also known as (S)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is recognized as a significant impurity and metabolite of Escitalopram (B1671245). pharmaffiliates.comchemicalbook.com Escitalopram is the therapeutically active S-enantiomer of the antidepressant drug Citalopram. mdpi.com The study and control of impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. veeprho.com

(S)-Didemethyl Citalopram is a secondary amine, formed through the N-demethylation of the dimethylamino side chain of Escitalopram. nih.gov This transformation can occur both as a metabolic process in the body and as a degradation event during the synthesis or storage of the active pharmaceutical ingredient (API) and its dosage forms. veeprho.comnih.gov It is listed as a known related compound and is available as a reference standard, often in its hydrochloride salt form, for analytical purposes. pharmaffiliates.comsimsonpharma.comsimsonpharma.com Regulatory bodies like the European Pharmacopoeia (EP) acknowledge specific impurities of Escitalopram, and manufacturers must monitor and control their levels within specified limits. synthinkchemicals.com The presence of such impurities is investigated using advanced analytical techniques, and their characterization is essential for process optimization and quality control of Escitalopram. researchgate.netdaicelpharmastandards.com

Degradation Pathways and Mechanisms

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors. Understanding the degradation pathways of Escitalopram, which can lead to the formation of impurities like (S)-Didemethyl Citalopram, is achieved through forced degradation or stress testing. These studies are mandated by guidelines from the International Conference on Harmonisation (ICH). oup.com

Forced degradation studies on Citalopram and Escitalopram have been conducted under various stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods. oup.comscielo.brnih.gov

Hydrolytic Degradation : Escitalopram demonstrates significant degradation under both acidic and alkaline hydrolytic conditions. oup.comnih.gov Studies show that refluxing with 0.1N HCl or 0.1N NaOH leads to the formation of degradation products. oup.comnih.gov One of the primary products of hydrolytic degradation is Citalopram Carboxamide, formed through the hydrolysis of the nitrile group. scielo.brscielo.br

Oxidative Degradation : The drug is susceptible to oxidation. ijaresm.comijpsr.comijpsr.com Significant degradation has been observed when exposed to oxidizing agents like hydrogen peroxide (H2O2). oup.comijaresm.com Oxidation can occur on the tertiary amine group, leading to the formation of Citalopram N-oxide, a minor photoproduct and a known impurity. nih.govscielo.brscielo.br Oxidation can also occur on the furan (B31954) ring. mdpi.com

Photolytic Degradation : Citalopram and Escitalopram are relatively stable under exposure to light in the solid state but show moderate degradation in solution, which can be influenced by pH and the presence of photosensitizers. nih.govscielo.brscholarsresearchlibrary.com Photodegradation follows pseudo-first-order kinetics. researchgate.net The N-demethylation that produces N-desmethylcitalopram (a precursor to didemethyl citalopram) and N-oxygenation to form CIT N-oxide are identified as photodegradation pathways. nih.gov The presence of nitrates has been shown to increase the photodegradation kinetics of citalopram. mdpi.comresearchgate.netunimib.it

Thermal Degradation : In the solid state, the drug is generally stable under dry heat conditions as per ICH guidelines (e.g., 50-60°C). oup.comscielo.br However, at higher temperatures, particularly after melting (around 158°C for Escitalopram Oxalate), thermal decomposition occurs. researchgate.netfapesp.brpharmaexcipients.com The degradation mechanism involves the decomposition of the oxalate (B1200264) counter-ion, followed by the release of byproducts such as dimethylamine (B145610) and fluorobenzene. researchgate.netfapesp.br

A summary of forced degradation study findings for Citalopram/Escitalopram is presented below.

Stress ConditionReagent/ParametersObservationDegradation Products Identified
Acid Hydrolysis 0.1N - 2M HCl, Reflux at 80-85°CSignificant Degradation oup.comnih.govtijer.orgCitalopram Carboxamide scielo.br
Alkali Hydrolysis 0.1N - 0.2M NaOH, Reflux at 80-85°CSignificant Degradation oup.comnih.govtijer.orgCitalopram Carboxamide scielo.br
Oxidative 3% - 30% H₂O₂, Ambient TempMajor Degradation ijaresm.comijpsr.comijpsr.comCitalopram N-oxide nih.govscielo.br
Photolytic UV light / Simulated SunlightModerate degradation in solution, stable as solid nih.govscielo.brN-desmethylcitalopram, Citalopram N-oxide nih.gov
Thermal (Dry Heat) 50-60°CGenerally stable oup.comscielo.brMinimal degradation scholarsresearchlibrary.com
Thermal (High Temp) >150°C (post-melting)Decomposition researchgate.netfapesp.brDimethylamine, Fluorobenzene researchgate.net

The formation of (S)-Didemethyl Citalopram occurs via the N-demethylation of the parent molecule, Escitalopram. This is a common metabolic and degradation pathway for compounds containing a dimethylamino group. The photodegradation of Escitalopram, which can lead to this impurity, has been shown to follow pseudo-first-order kinetics. researchgate.net The rate of this degradation is significantly influenced by the matrix, with faster degradation observed in natural waters containing photosensitizing materials compared to purified water. nih.gov For instance, the half-life of Citalopram at pH 9 under simulated sunlight was 65 days, but this decreased to 14-43 days in natural waters. nih.gov

Oxidative degradation with disinfectants like sodium hypochlorite (B82951) (NaOCl) and chlorine dioxide (ClO₂) is rapid. ijbio.comsynzeal.com The reaction kinetics for the formation of N-nitrosodimethylamine (NDMA), a potential byproduct of the oxidation of the dimethylamine moiety, have been shown to occur in two linear stages. ijbio.com While not directly measuring the formation of (S)-Didemethyl Citalopram, these studies indicate the high reactivity of the amine group, which is the site of the demethylation reaction.

Hydrolytic degradation primarily targets the nitrile group on the phthalane ring system, converting it to a carboxamide, and is less likely to be the primary pathway for the formation of (S)-Didemethyl Citalopram. scielo.br High-temperature thermal degradation proceeds via the breakdown of the oxalate salt followed by fragmentation of the Escitalopram molecule itself, which includes the cleavage and release of dimethylamine. researchgate.net

Development of Stability-Indicating Analytical Methods

To accurately quantify Escitalopram in the presence of its impurities and degradation products, including (S)-Didemethyl Citalopram Hydrochloride, the development and validation of stability-indicating analytical methods (SIAMs) are essential. veeprho.com The most common technique employed for this purpose is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or Diode Array Detection (DAD). scielo.brnih.govtijer.org

A typical stability-indicating RP-HPLC method is developed to achieve effective separation of the main drug peak from all potential impurities. ijaresm.comijpsr.com Validation is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). ijpsr.com For example, one validated method demonstrated linearity for Escitalopram impurities in the range of 0.25 to 7.5 µg/mL. ijpsr.comijpsr.com The specificity of these methods is confirmed by analyzing samples from forced degradation studies, ensuring that all degradation product peaks are well-resolved from the analyte peak. oup.comnih.govnih.gov

For structural elucidation and characterization of unknown impurities formed during stress testing, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. nih.govresearchgate.netscielo.br

An example of typical chromatographic conditions for a stability-indicating method is provided in the table below.

ParameterCondition
Technique Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) ijpsr.com
Column C18 (e.g., 150 x 4.6 mm, 2.7 µm) ijaresm.com
Mobile Phase Mixture of Phosphate (B84403) Buffer and Acetonitrile (e.g., 75:25 v/v) ijaresm.comijpsr.com
Flow Rate 1.0 - 1.2 mL/min ijaresm.com
Detection UV at 239-240 nm ijaresm.com
Column Temperature 25°C
Injection Volume 5 - 20 µL ijaresm.com

Quality Control and Reference Standard Applications

This compound serves as a critical reference standard in the quality control (QC) of Escitalopram. synthinkchemicals.com The qualification and use of such impurity standards are vital for ensuring pharmaceutical quality and meeting stringent regulatory requirements set by agencies like the FDA. veeprho.comsynthinkchemicals.com

These reference standards are used for several key applications:

Impurity Profiling : To identify and quantify the levels of (S)-Didemethyl Citalopram in batches of Escitalopram API and finished drug products. veeprho.comsynthinkchemicals.com

Method Validation : As part of the validation process for analytical methods, particularly for demonstrating specificity, accuracy, and precision. The standard helps confirm that the analytical method can reliably detect and quantify this specific impurity.

Stability Studies : To monitor the formation of (S)-Didemethyl Citalopram over time under various storage conditions, thereby helping to establish the shelf-life and appropriate storage conditions for the drug product.

Routine Analysis : In routine QC testing of raw materials and finished products to ensure that the level of this impurity remains within the accepted safety limits throughout the product's lifecycle. synthinkchemicals.com

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Ligand-Protein Interactions

While specific molecular dynamics (MD) simulation studies focusing exclusively on (S)-Didemethyl Citalopram (B1669093) are not prevalent in the literature, extensive research on its parent compound, (S)-citalopram (escitalopram), provides a robust framework for understanding its interaction with the human serotonin (B10506) transporter (hSERT). researchgate.netresearchgate.net MD simulations are computational methods used to study the physical movement of atoms and molecules over time, offering a detailed view of how a ligand like (S)-Didemethyl Citalopram binds to its protein target. rsc.orgnih.gov

Studies combining homology modeling, ligand docking, and MD simulations have elucidated the binding mode of SSRIs within the central binding site (S1) of hSERT. researchgate.netrsc.org A critical interaction identified for escitalopram (B1671245), which would be conserved for (S)-Didemethyl Citalopram, is the formation of a salt bridge between the protonated amine of the ligand and the carboxylate side chain of a key aspartate residue, Asp98, in the transporter. researchgate.net This electrostatic interaction is a crucial anchor point for the inhibitor within the binding pocket.

The binding site is further defined by a collection of residues that interact with the ligand through various forces. researchgate.net The phenyl-fluorophenyl moiety of the citalopram scaffold fits within a pocket lined by several key residues. Based on simulations with the parent compound, the binding of (S)-Didemethyl Citalopram would involve interactions with a similar set of residues.

Table 1: Potential Key Interacting Residues for (S)-Didemethyl Citalopram in the hSERT S1 Binding Site (Inferred from Escitalopram Studies)

Interacting ResiduePotential Interaction Type
Asp98Salt Bridge with protonated amine
Tyr95Aromatic/Hydrophobic interaction
Ile172Hydrophobic interaction
Ala173Hydrophobic interaction
Phe335Aromatic/Hydrophobic interaction
Ser438Hydrogen bonding
Thr439Hydrophobic interaction/Hydrogen bonding

Quantum Chemical Calculations for Electronic and Structural Properties

Table 2: Predicted Physicochemical and Structural Properties of Didesmethylcitalopram

PropertyPredicted ValueSignificance
Molecular Formula (Free Base)C18H17FN2ODefines the elemental composition of the molecule. nih.gov
Molecular Weight (Free Base)296.34 g/mol The mass of one mole of the compound. chemicalbook.com
pKa10.14 ± 0.10Predicts the protonation state; the primary amine is protonated at physiological pH. chemicalbook.com
XLogP32.3A measure of lipophilicity, influencing membrane permeability and binding. nih.gov
Boiling Point433.1 ± 45.0 °CA measure of the molecule's volatility. chemicalbook.com
Density1.24 ± 0.1 g/cm³The mass per unit volume of the compound. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net Such models for citalopram and its analogs have provided significant insights into the features that determine binding affinity for the serotonin transporter. nih.govresearchgate.net

Structure-activity relationship studies reveal that modifications to the aminopropyl side chain of citalopram significantly impact its affinity for the SERT S1 binding site. nih.gov Specifically, the tertiary amine of citalopram is associated with higher affinity compared to its demethylated metabolites. In general, the dimethylamino moiety appears to increase affinity for S1 binding relative to the monomethyl (desmethylcitalopram) and primary amine (didemethylcitalopram) congeners. nih.govresearchgate.net This suggests a stepwise reduction in potency at the S1 site as the parent compound is metabolized. This is consistent with (S)-Didemethyl Citalopram being a metabolite with retained, but likely reduced, activity compared to escitalopram. The cyano substituent on the phthalane ring system is considered a more critical determinant for high-affinity SERT binding than the N-methyl groups. researchgate.net

Table 3: Qualitative Structure-Activity Relationship at SERT for Citalopram and its N-Demethylated Metabolites

CompoundAmine GroupRelative Affinity for SERT S1 Site
CitalopramTertiary (N,N-dimethyl)Highest
Desmethylcitalopram (B1219260)Secondary (N-methyl)Intermediate
Didemethylcitalopram (B1207907)Primary (NH2)Lower

Prediction of Metabolic Hot Spots and Biotransformation Pathways

In silico tools are increasingly used to predict the metabolic fate of drug candidates, identifying potential sites of metabolism (SOM) and the resulting biotransformation products. nih.govresearchgate.net The metabolic pathway of citalopram is well-established and proceeds via sequential N-demethylation.

Citalopram is first metabolized to desmethylcitalopram, which is then further demethylated to yield didemethylcitalopram. nih.govwikipedia.org In vitro studies using human liver microsomes have identified the cytochrome P450 (CYP) enzymes responsible for the first demethylation step as primarily CYP3A4 and CYP2C19, with a smaller contribution from CYP2D6. nih.gov The subsequent demethylation to didemethylcitalopram is also mediated by these CYP enzymes.

Computational models can predict these N-demethylations as likely metabolic pathways. For (S)-Didemethyl Citalopram itself, the primary amine and the rest of the molecule remain susceptible to further biotransformation. Computational prediction tools would likely identify the propyl chain as a metabolic hot spot. Oxidation of the terminal amine or the adjacent carbon can lead to the formation of citalopram propionic acid, another known metabolite in the citalopram pathway.

Table 4: Established Metabolic Pathway of Citalopram

Parent Compound/MetaboliteKey BiotransformationResulting MetaboliteMediating Enzymes (for N-demethylation)
CitalopramN-demethylationDesmethylcitalopramCYP3A4, CYP2C19, CYP2D6 nih.gov
DesmethylcitalopramN-demethylationDidemethylcitalopramCYP3A4, CYP2C19, CYP2D6 (inferred)
DidemethylcitalopramDeamination/OxidationCitalopram Propionic Acid Aldehyde Oxidase (for subsequent step)

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

One promising approach is the application of chemoenzymatic methods. These methods utilize enzymes to catalyze key stereoselective steps, potentially reducing the number of synthetic steps and improving enantiomeric purity. For instance, the resolution of intermediates such as 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl) benzonitrile (B105546) can be achieved with high efficiency using enzymatic processes.

Another area of exploration is the use of novel catalytic systems. Advances in organocatalysis and transition-metal catalysis could offer new pathways to construct the chiral core of (S)-Didemethyl Citalopram (B1669093) with high enantioselectivity. These methods may provide milder reaction conditions and greater functional group tolerance, leading to more streamlined and environmentally friendly synthetic processes. The development of such routes is essential for facilitating further research into the pharmacological and toxicological profiles of this specific metabolite.

Application of Emerging Analytical Technologies for Trace Analysis

Accurate and sensitive quantification of (S)-Didemethyl Citalopram in biological matrices is fundamental for pharmacokinetic and metabolic studies. Current analytical methods, predominantly based on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have proven effective. However, the concentrations of this secondary metabolite are often very low, necessitating the development of even more sensitive and high-throughput analytical technologies.

Emerging techniques in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are at the forefront of this endeavor. The use of ultra-high-performance liquid chromatography (UHPLC) can significantly reduce analysis time while improving chromatographic resolution. nih.gov Coupled with the latest generation of triple quadrupole or high-resolution mass spectrometers (such as Orbitrap or TOF), these methods can achieve exceptionally low limits of detection and quantification, enabling the analysis of trace levels of (S)-Didemethyl Citalopram in complex biological samples like plasma, urine, and even hair. researchgate.netmdpi.com

Furthermore, chiral separation techniques are critical for distinguishing between the (S)- and (R)-enantiomers of didemethylcitalopram (B1207907). Advances in chiral stationary phases for HPLC and chiral selectors for capillary electrophoresis (CE) are continually improving the resolution and efficiency of these separations. nih.govpsu.edu These advanced analytical methods are indispensable for elucidating the stereoselective pharmacokinetics and metabolism of escitalopram (B1671245) and its metabolites.

Analytical TechniqueMatrixLimit of Quantification (LOQ)Reference
HPLC-UVPlasma2 ng/mL researchgate.net
LC-MS/MSSerum5-500 µg/L nih.gov
UPLC-MS/MSSerumNot Specified nih.gov
Chiral HPLCPostmortem BloodNot Specified nih.gov

Deeper Elucidation of Stereoselective Metabolic Processes

The metabolism of escitalopram to its demethylated metabolites is a complex process mediated by the cytochrome P450 (CYP) enzyme system. It is established that the first demethylation to S-desmethylcitalopram is primarily catalyzed by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. nih.govdrugbank.com The subsequent conversion to (S)-Didemethyl Citalopram is exclusively mediated by CYP2D6. nih.govnih.govpharmgkb.org

Future research will focus on a more nuanced understanding of the stereoselectivity of these metabolic pathways. While it is known that the metabolism of citalopram is stereoselective, with a preference for the S-enantiomer in the initial demethylation step, the precise kinetics and stereochemical preferences of CYP2D6 in the formation of (S)-Didemethyl Citalopram from S-desmethylcitalopram require further investigation. nih.govsemanticscholar.org

Understanding the impact of genetic polymorphisms in CYP2D6 on the plasma concentrations of (S)-Didemethyl Citalopram is another critical area. nih.gov Variations in CYP2D6 activity can lead to significant inter-individual differences in metabolite levels, which may have clinical implications. A deeper knowledge of these stereoselective metabolic processes will be vital for personalizing escitalopram therapy to maximize efficacy and minimize potential adverse effects.

EnzymeMetabolic StepStereoselectivityReference
CYP2C19Citalopram -> Desmethylcitalopram (B1219260)Favors S-enantiomer nih.govnih.gov
CYP3A4Citalopram -> DesmethylcitalopramFavors S-enantiomer nih.govnih.gov
CYP2D6Citalopram -> DesmethylcitalopramMinor role, favors S-enantiomer nih.govnih.gov
CYP2D6Desmethylcitalopram -> DidemethylcitalopramExclusive catalyst nih.govnih.govpharmgkb.org

Advanced Computational Approaches for Pharmacological Prediction

In silico methods are becoming increasingly powerful tools in pharmacology for predicting the activity and properties of drug molecules and their metabolites. nih.govmdpi.com For (S)-Didemethyl Citalopram, advanced computational approaches can provide valuable insights into its pharmacological profile, even in the absence of extensive experimental data.

Molecular docking studies can be employed to predict the binding affinity of (S)-Didemethyl Citalopram to the serotonin (B10506) transporter (SERT), its primary pharmacological target. nih.govabap.co.in By comparing the docking scores and binding interactions with those of escitalopram and S-desmethylcitalopram, researchers can estimate its potency as a serotonin reuptake inhibitor. These models can also help to rationalize the structure-activity relationships within this class of compounds. nih.gov

Computational MethodApplication for (S)-Didemethyl CitalopramPotential Insights
Molecular DockingPrediction of binding to the serotonin transporter (SERT).Estimation of potency as a serotonin reuptake inhibitor.
QSARPrediction of pharmacological activity based on chemical structure.Understanding of structure-activity relationships.
PBPK ModelingSimulation of ADME properties.Prediction of tissue concentrations and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (S)-Didemethyl Citalopram Hydrochloride, and how is structural confirmation achieved?

  • Methodology : Synthesis typically involves demethylation of citalopram or its intermediates, followed by chiral resolution to isolate the (S)-enantiomer. Hydrochloride salt formation is achieved via reaction with HCl in a polar solvent. Structural confirmation employs nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Chiral stationary phases in HPLC are critical for enantiomeric excess determination .

Q. Which analytical methods are validated for quantifying this compound purity in research samples?

  • Methodology : Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile-phosphate buffer pH 3.0) is standard. Method validation includes linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>98%). Spectrophotometric assays (e.g., oxidative coupling reactions) may supplement HPLC but require cross-validation due to potential interference from metabolites .

Q. How can researchers ensure stability of this compound in biological matrices during pharmacokinetic studies?

  • Methodology : Stability testing under varying conditions (e.g., -80°C for long-term, 4°C for short-term, and room temperature for bench stability) is essential. Degradation is monitored via HPLC-MS/MS, focusing on hydrolysis products (e.g., loss of HCl moiety) and oxidative byproducts. Buffered solutions (pH 6–7) and inert storage containers minimize decomposition .

Advanced Research Questions

Q. How should experimental designs address conflicting pharmacokinetic data for this compound across species?

  • Methodology : Discrepancies often arise from species-specific metabolic enzymes (e.g., CYP450 isoforms). Cross-study meta-analyses should standardize variables: dosing regimen, sampling intervals, and analytical techniques. In vitro hepatocyte models can predict interspecies differences in clearance rates. Statistical power analysis ensures sample sizes are sufficient to detect clinically relevant variations .

Q. What strategies mitigate cross-reactivity between this compound and related metabolites in immunoassays?

  • Methodology : Develop monoclonal antibodies with high specificity for the (S)-enantiomer’s tertiary amine and fluorophenyl groups. Cross-reactivity testing against demethylated metabolites (e.g., didemethylcitalopram) is mandatory. LC-MS/MS remains the gold standard for resolving ambiguous immunoassay results, particularly in complex matrices like plasma .

Q. How does enantiomeric purity impact the pharmacological activity of this compound in serotonin reuptake inhibition assays?

  • Methodology : Compare (S)- and (R)-enantiomers using radiolabeled serotonin uptake assays in synaptosomes. Chiral HPLC separates enantiomers post-synthesis. Dose-response curves (IC50 values) reveal stereospecificity. Contamination by the (R)-enantiomer (>5%) may artificially inflate efficacy metrics, necessitating stringent purity thresholds (>99%) .

Q. What in vitro models best predict the blood-brain barrier (BBB) permeability of this compound?

  • Methodology : Use immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) to measure apparent permeability (Papp). LC-MS/MS quantifies compound translocation. Parallel artificial membrane permeability assays (PAMPA) provide supplementary data. Correlate results with logP values (optimal range: 2–4) to refine structure-activity relationships .

Methodological Notes

  • Instrumentation : For chiral analysis, prioritize columns with cellulose tris(3,5-dimethylphenylcarbamate) phases.
  • Data Interpretation : In pharmacokinetic studies, non-compartmental analysis (NCA) is preferred for initial assessments, while compartmental models elucidate distribution kinetics.
  • Ethical Considerations : Adhere to IACUC protocols for in vivo studies, particularly when evaluating neurobehavioral endpoints linked to serotonin modulation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.